5,5'-(Propane-2,2-diyl)bis(benzene-1,3-diol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-(Propane-2,2-diyl)bis(benzene-1,3-diol) is a chemical compound that features a propane-2,2-diyl group bridging two benzene-1,3-diol moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(Propane-2,2-diyl)bis(benzene-1,3-diol) typically involves the reaction of bisphenol precursors with appropriate reagents under controlled conditions. One common method involves the condensation of bisphenol A with formaldehyde in the presence of an acid catalyst . The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process involves careful control of temperature, pressure, and reaction time to ensure consistent product quality. Post-reaction purification steps, such as recrystallization or chromatography, are used to isolate the pure compound .
Chemical Reactions Analysis
Types of Reactions
5,5’-(Propane-2,2-diyl)bis(benzene-1,3-diol) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are employed.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
5,5’-(Propane-2,2-diyl)bis(benzene-1,3-diol) has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of high-performance materials, such as resins and coatings.
Mechanism of Action
The mechanism by which 5,5’-(Propane-2,2-diyl)bis(benzene-1,3-diol) exerts its effects is primarily through its ability to interact with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic rings can participate in π-π interactions, further modulating the activity of target molecules .
Comparison with Similar Compounds
Similar Compounds
Bisphenol A: Similar structure but lacks the additional hydroxyl groups.
Bisphenol F: Contains a different bridging group but shares the bisphenol core.
Bisphenol S: Features a sulfone group instead of the propane-2,2-diyl group.
Uniqueness
This structural feature distinguishes it from other bisphenols and contributes to its versatility in chemical synthesis and material science .
Properties
Molecular Formula |
C15H16O4 |
---|---|
Molecular Weight |
260.28 g/mol |
IUPAC Name |
5-[2-(3,5-dihydroxyphenyl)propan-2-yl]benzene-1,3-diol |
InChI |
InChI=1S/C15H16O4/c1-15(2,9-3-11(16)7-12(17)4-9)10-5-13(18)8-14(19)6-10/h3-8,16-19H,1-2H3 |
InChI Key |
VXZKFLBEQFAIAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=CC(=C1)O)O)C2=CC(=CC(=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.